molecular formula C13H12F16O3 B12319616 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol

Cat. No.: B12319616
M. Wt: 520.21 g/mol
InChI Key: VNTBQAGCLXMNQS-UHFFFAOYSA-N
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Description

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two octafluoropentoxy groups attached to a propan-2-ol backbone, making it highly fluorinated and hydrophobic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with 1H,1H,5H-octafluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential as a contrast agent in medical imaging techniques.

    Industry: Utilized in the production of specialty coatings and lubricants due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is primarily related to its hydrophobic and fluorinated nature. The compound can interact with hydrophobic regions of biological molecules, potentially altering their function. Additionally, its fluorinated groups can participate in specific interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(1H,1H,5H-octafluoropentoxy)-1-propene
  • 1,3-Bis(1H,1H,5H-octafluoropentoxy)-2-propanol

Uniqueness

1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is unique due to its specific structural arrangement and the presence of two octafluoropentoxy groups. This gives it distinct chemical properties, such as high hydrophobicity and chemical stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring robust and stable fluorinated materials.

Properties

Molecular Formula

C13H12F16O3

Molecular Weight

520.21 g/mol

IUPAC Name

1,3-bis(1,2,2,3,3,4,4,5-octafluoropentoxy)propan-2-ol

InChI

InChI=1S/C13H12F16O3/c14-3-8(18,19)12(26,27)10(22,23)6(16)31-1-5(30)2-32-7(17)11(24,25)13(28,29)9(20,21)4-15/h5-7,30H,1-4H2

InChI Key

VNTBQAGCLXMNQS-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(C(C(C(CF)(F)F)(F)F)(F)F)F)O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F

Origin of Product

United States

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